Acetic acid, (dodecyloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dodecyloxy)-, typically involves the esterification of acetic acid with dodecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of acetic acid, (dodecyloxy)-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the product. The purity of the final product is ensured through distillation and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (dodecyloxy)-, undergoes various chemical reactions typical of carboxylic acids and esters. These include:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the compound to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dodecyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Acetic acid, (dodecyloxy)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (dodecyloxy)-, involves its interaction with various molecular targets. It can act as a proton donor in acid-base reactions and participate in esterification and hydrolysis reactions. The dodecyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: The parent compound with a simpler structure.
Propionic acid, (dodecyloxy)-: A similar compound with a propionic acid backbone.
Butyric acid, (dodecyloxy)-: Another similar compound with a butyric acid backbone.
Uniqueness
Acetic acid, (dodecyloxy)-, is unique due to the presence of the dodecyloxy group, which imparts distinct physical and chemical properties. This group enhances its solubility in organic solvents and its potential interactions with biological membranes, making it a valuable compound in various applications.
Properties
CAS No. |
6064-75-1 |
---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-dodecoxyacetic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H,15,16) |
InChI Key |
RFLZOPFYDJEUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(=O)O |
Origin of Product |
United States |
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